N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-16-14-18(4-9-22(16)32-3)21-15-33-24(25-21)26-23(28)17-10-12-27(13-11-17)34(29,30)20-7-5-19(31-2)6-8-20/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCRCUGHBRDZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure
The compound features a thiazole moiety, which is known for its diverse biological activities, linked to a piperidine ring and sulfonamide group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- Cytotoxicity: A study reported that thiazole-based compounds had IC50 values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), indicating potent cytotoxic effects .
- Mechanism of Action: Molecular dynamics simulations suggested that these compounds interact with proteins like Bcl-2 primarily through hydrophobic interactions, which may contribute to their anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In Vitro Studies: Similar thiazole-containing compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanisms include disruption of bacterial cell walls and interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential in therapeutic applications:
- Acetylcholinesterase Inhibition: Compounds with a similar structure exhibited strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups | Increase lipophilicity and bioavailability |
| Sulfonamide group | Enhances interaction with target enzymes |
| Thiazole ring | Essential for anticancer and antimicrobial activity |
Research suggests that modifications to the thiazole ring and substituents can significantly alter the potency of these compounds. For example, the introduction of electron-donating groups like methoxy increases the overall activity by improving binding affinity to target proteins .
Case Studies
- Antitumor Efficacy: A recent study synthesized various thiazole derivatives, including one closely related to our compound. It showed an IC50 value of 1.61 µg/mL against cancer cells, demonstrating significant antitumor properties compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Properties: Another investigation focused on a series of thiazole derivatives that exhibited strong antibacterial activity with IC50 values ranging from 0.63 to 2.14 µg/mL against specific pathogens, indicating their potential use in treating infections .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide.
Case Study 1 : A research study demonstrated that similar thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast) | 12.5 |
| Thiazole Derivative B | A549 (Lung) | 15.0 |
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent.
Case Study 2 : In vitro studies indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound.
Case Study 3 : A study involving animal models of neurodegenerative diseases suggested that the compound may help mitigate cognitive decline by reducing oxidative stress and inflammation in neuronal cells.
| Model | Effect Observed |
|---|---|
| Alzheimer’s Disease Model | Reduced amyloid plaque formation |
| Parkinson’s Disease Model | Decreased neuroinflammation |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 530.15 for C₂₄H₂₇N₃O₅S₂) .
How can researchers design experiments to evaluate the compound’s biological activity?
Q. Advanced
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on the thiazole and sulfonamide moieties .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against purified targets (e.g., carbonic anhydrase) using fluorometric assays .
- Cell viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing results to structurally similar compounds (e.g., N-(3-chloro-4-methoxyphenyl) derivatives) .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., Western blotting for protein expression) .
What methodologies address contradictions in reported synthesis pathways or biological data?
Q. Advanced
- Comparative analysis : Replicate divergent protocols (e.g., vs. 2) and analyze outcomes via LC-MS to identify critical variables (e.g., reagent stoichiometry) .
- Crystallographic validation : Resolve structural ambiguities (e.g., piperidine ring conformation) using X-ray diffraction data .
- Meta-analysis : Aggregate biological data from analogous compounds (e.g., thiazole-sulfonamide hybrids) to discern structure-activity trends and contextualize discrepancies .
How can computational tools enhance the study of this compound’s reactivity and stability?
Q. Advanced
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., sulfonamide hydrolysis) by calculating activation energies and transition states .
- Degradation studies : Simulate hydrolytic stability under physiological pH (4–8) using accelerated stability testing (40°C/75% RH) paired with HPLC analysis .
- Solubility prediction : Apply Hansen solubility parameters to optimize solvent systems for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
